1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one
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Overview
Description
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one is a compound that belongs to the class of bromoketones and aminopyridines It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group
Preparation Methods
The synthesis of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one typically involves the reaction between 2-aminopyridine and an α-bromoketone. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction under mild and metal-free conditions . Another approach involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.
Chemical Reactions Analysis
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, such as imidazopyridines.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used, the compound can be oxidized or reduced to form various products.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophiles. The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity . The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds are formed from the cyclization of this compound and have unique properties and applications.
1,8-Naphthyridines: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and material science.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse applications.
Properties
CAS No. |
408326-55-6 |
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Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(2-aminopyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2,(H2,9,10) |
InChI Key |
HJPUZBPHGXHGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)CBr |
Origin of Product |
United States |
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